ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Description
Ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a bicyclic heterocyclic compound featuring a fused cyclopenta[d]thiazole core. The thiazole ring contains sulfur and nitrogen atoms, contributing to its electronic and steric properties. The molecule is further functionalized with an ethyl ester group at position 4 and a 1-isopropylpyrazole-5-carboxamido substituent at position 2. The compound’s synthesis likely involves multi-step heterocyclic coupling and alkylation reactions, analogous to methods described for related systems .
Properties
IUPAC Name |
ethyl 2-[(2-propan-2-ylpyrazole-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-4-23-15(22)10-5-6-12-13(10)18-16(24-12)19-14(21)11-7-8-17-20(11)9(2)3/h7-10H,4-6H2,1-3H3,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHGRWVANFYPIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CC=NN3C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are fungi and insects , specifically Erysiphe graminis and Aphis fabae . These organisms pose a significant threat to crop production worldwide. The compound’s interaction with these targets results in potent fungicidal and insecticidal activities.
Mode of Action
The compound’s efficacy is comparable to that of commercial fungicides and insecticides.
Biochemical Pathways
The compound likely affects several biochemical pathways within the target organisms, leading to their death. .
Result of Action
The compound exhibits potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae. For instance, one derivative of the compound showed an EC50 value of 3.04 mg/L against Erysiphe graminis, which is better than the commercial fungicide Thifluzamide and Azoxystrobin. Another derivative has LC50 values of 3.81 mg/L against Aphis fabae, comparable with the commercial insecticide Tolfenpyrad.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that the compound should be stored in a dark place, sealed in dry conditions, at room temperature to maintain its stability and efficacy.
Biological Activity
Ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate (CAS No. 1219842-59-7) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of pyrazole derivatives, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N4O3S, with a molecular weight of 348.42 g/mol. It features a cyclopenta[d]thiazole core fused with a pyrazole ring and is functionalized with an ethyl ester and a carboxamide group. The presence of these functional groups contributes to its biological activity and interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O3S |
| Molecular Weight | 348.42 g/mol |
| CAS Number | 1219842-59-7 |
| Purity | ≥95% |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate enzymatic activity, which can lead to various therapeutic effects. For instance, it may inhibit enzymes involved in disease pathways, thereby exerting anti-inflammatory or anticancer effects.
Pharmacological Activities
Research indicates that compounds within the pyrazole class exhibit a range of pharmacological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : It has been observed to reduce inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting its utility in antimicrobial applications.
Case Studies and Research Findings
-
Antitumor Activity Study :
A study evaluated the effects of this compound on various cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 8 to 15 µM depending on the cell line tested. -
Anti-inflammatory Activity :
In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), supporting its potential as an anti-inflammatory agent. -
Antimicrobial Screening :
The compound was tested against several bacterial strains, including E. coli and Staphylococcus aureus. It exhibited minimum inhibitory concentrations (MICs) between 25 to 50 µg/mL, indicating moderate antibacterial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous heterocycles, focusing on core architecture, substituents, synthetic complexity, and functional implications.
Structural Analogues
Key Observations:
Core Heterocycle Differences: The target’s cyclopenta[d]thiazole core (N, S) contrasts with the cyclopenta[b]thiophene (S only) in analogues from and . Fragment A’s pyridine-thiazole core () shares nitrogen content but lacks the fused cyclopenta ring, reducing conformational rigidity.
Substituent Effects: The 1-isopropylpyrazole-5-carboxamido group in the target compound introduces steric bulk and hydrogen-bonding sites (amide NH, pyrazole N), unlike the simpler amino or chloroacetyl substituents in analogues. This could modulate pharmacokinetic properties or selectivity in biological interactions . The ethyl ester in all compounds serves as a common lipophilic group, aiding in membrane permeability.
Synthetic Complexity :
- Fragment A’s synthesis (14 steps, ) highlights the challenges of assembling multi-heterocyclic systems. The target compound’s synthesis is likely less complex than Fragment A but more intricate than single-step alkylations used for chloroacetyl derivatives .
Crystallographic and Structural Validation
- Software Tools : Structural characterization of similar compounds relies on programs like SHELXL (for refinement) and ORTEP-3 (for visualization), ensuring accurate bond-length/angle measurements and hydrogen-bonding pattern analysis .
- Such patterns influence crystal packing and stability .
Functional Implications
- Reactivity : The chloroacetyl group in ’s analogue allows nucleophilic substitution, while the target’s carboxamido group may undergo hydrolysis or participate in cyclization reactions.
- Biological Potential: Pyrazole moieties are common in kinase inhibitors (e.g., COX-2 inhibitors), suggesting the target compound could serve as a lead for anti-inflammatory or anticancer agents, though further assays are needed .
Preparation Methods
Pyrazole Ring Formation
- Hydrazine Selection : 1-Isopropylhydrazine hydrochloride is reacted with trichloromethyl enones (e.g., ethyl 4,4,4-trichloro-3-oxobutanoate) in methanol. The choice of hydrazine hydrochloride ensures regioselective formation of the 1,3-substituted pyrazole.
- Cyclization and Methanolysis : The reaction proceeds via a β-enaminone intermediate, followed by elimination of HCl and methanol to form the pyrazole ring. Subsequent methanolysis converts the trichloromethyl group to a carboxymethyl ester.
Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid using NaOH (2M, aqueous ethanol, 60°C, 4 h, 95% yield).
Amide Coupling of Pyrazole Carboxylic Acid and Thiazole Amine
The final step involves coupling the pyrazole-5-carboxylic acid to the 2-amino-thiazole derivative.
Acid Chloride Formation
Amide Bond Formation
- Coupling Reaction : The acid chloride is added to a solution of ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate in toluene. The mixture is refluxed (12 h) to facilitate amide bond formation.
- Purification : The product is isolated via filtration, washed with toluene, and recrystallized from ethanol.
- Molar ratio (acid chloride:amine): 1:1.1.
- Solvent: Toluene, reflux (12 h).
- Yield: 81% (analogous compound).
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
- HPLC : >98% purity (C18 column, MeCN/H₂O gradient).
Q & A
[Basic] What are the standard synthetic protocols for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including cyclocondensation, amide coupling, and functional group modifications. For example:
- Step 1 : Formation of the cyclopenta[d]thiazole core via cyclocondensation of thiourea derivatives with ketones under acidic conditions.
- Step 2 : Introduction of the isopropyl-pyrazole moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane .
- Step 3 : Esterification or functionalization of the carboxylate group using ethanol under reflux .
Optimization : Reaction conditions (temperature, solvent, catalyst) must be tightly controlled. For instance, reflux temperatures (70–100°C) and inert atmospheres (N₂/Ar) improve yield and reduce side reactions . Statistical Design of Experiments (DoE) can systematically optimize parameters like pH, stoichiometry, and reaction time .
[Basic] Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the isopropyl group (δ 1.2–1.4 ppm for CH₃), thiazole protons (δ 7.5–8.5 ppm), and cyclopenta[d]thiazole ring integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and detects fragmentation patterns specific to the thiazole-pyrazole backbone .
- Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .
[Advanced] How can computational methods accelerate the design of derivatives with enhanced bioactivity?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling energy-efficient pathways for derivative synthesis .
- Molecular Docking : Virtual screening against target proteins (e.g., kinases, enzymes) identifies structural modifications (e.g., substituent additions to the pyrazole ring) that improve binding affinity .
- Machine Learning : Training models on existing SAR data (e.g., bioactivity datasets) prioritizes synthetic targets with predicted efficacy .
[Advanced] How should researchers resolve contradictions in reported biological activity data?
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, assay protocols) to isolate variables causing discrepancies. For example:
| Compound Variant | Target Enzyme IC₅₀ (µM) | Cell Line Viability (%) | Reference Structure Similarity |
|---|---|---|---|
| Parent Compound | 0.45 ± 0.02 | 85 ± 5 | N/A |
| Pyrazole-Methyl Derivative | 1.20 ± 0.10 | 60 ± 8 | 90% |
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁴C-tagged intermediates) or fluorescence spectroscopy to track metabolic pathways and off-target interactions .
[Basic] What purification strategies ensure high yields and purity for this compound?
- Recrystallization : Use solvent pairs like ethanol/water or DMF/EtOH to remove unreacted starting materials .
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates isomers or byproducts .
- Membrane Filtration : Nanofiltration removes particulate impurities in large-scale syntheses .
[Advanced] What methodologies elucidate the compound’s structure-activity relationships (SAR)?
- Functional Group Scanning : Synthesize analogs with variations in the pyrazole (e.g., isopropyl vs. ethyl) or thiazole (e.g., methyl vs. halogen substituents) and test bioactivity .
- Pharmacophore Modeling : Identify critical hydrogen-bond donors/acceptors (e.g., amide NH, carbonyl groups) using 3D-QSAR .
- Cross-Comparative Analysis : Benchmark against structurally related compounds (see table below) :
| Compound | Core Structure | Bioactivity | Key Finding |
|---|---|---|---|
| Compound A (Thiazole-Triazole) | Triazole + Thiazole | Antifungal | Stronger enzyme inhibition |
| Compound B (Pyrimidine-Triazole) | Pyrimidine + Triazole | Anticancer | Higher cancer cell selectivity |
| Target Compound | Thiazole + Pyrazole | Multi-target | Synergistic effects observed |
[Advanced] How can multi-step reaction mechanisms be validated experimentally?
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- In Situ Spectroscopy : Monitor intermediates via FTIR or Raman spectroscopy during reflux .
- Trapping Experiments : Add scavengers (e.g., TEMPO) to isolate reactive intermediates like radicals or carbocations .
[Basic] What are the compound’s potential applications in pharmacological research?
- Antimicrobial Studies : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases via fluorogenic substrate assays .
- Cellular Uptake : Use confocal microscopy with fluorescent derivatives to assess membrane permeability .
[Advanced] How can researchers address challenges in scaling up synthesis?
- Flow Chemistry : Continuous reactors improve heat/mass transfer and reduce batch variability .
- Process Analytical Technology (PAT) : Real-time monitoring via inline NMR or UV-vis ensures consistency in intermediate formation .
- Byproduct Recycling : Catalytic methods (e.g., Pd-mediated coupling) recover unused reagents .
[Advanced] What strategies mitigate instability or degradation during storage?
- Lyophilization : Convert to stable lyophilized powders under vacuum to prevent hydrolysis .
- Additive Screening : Antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) suppress oxidative degradation .
- Stability-Indicating Assays : Forced degradation studies (heat, light, pH extremes) paired with HPLC-MS identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
